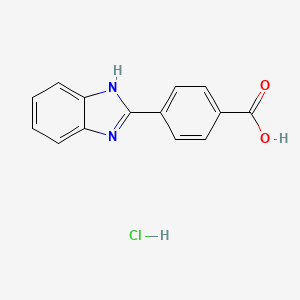

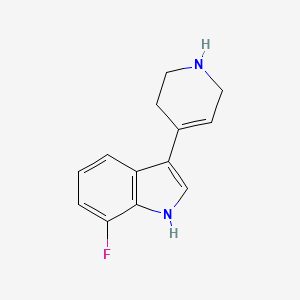

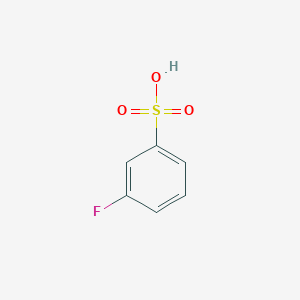

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as 7-FTHPI, is a small molecule agonist of the serotonin 5-HT2A receptor. This compound is a derivative of indole, a type of aromatic hydrocarbon. It has a high affinity for the 5-HT2A receptor, making it a promising candidate for further research into the role of serotonin in various physiological processes.

Scientific Research Applications

Radiopharmaceutical Synthesis

Fluorine-18 labeled compounds, such as [(18)F]T807, are crucial in positron emission tomography (PET) imaging for detecting neurodegenerative diseases like Alzheimer's. The synthesis methodology of [(18)F]T807 demonstrates the application of 7-fluoro derivatives in creating potent and selective agents for imaging tau pathologies. This streamlined synthesis approach is pivotal for clinical production, highlighting its significance in radiopharmaceutical research and application (Shoup et al., 2013).

Neuropharmacology

The compound has shown neuroleptic-like activity in animal models, indicating its potential as a therapeutic agent in treating psychiatric disorders. This activity, comparable to chlorpromazine but with a substantially longer duration of action, underscores its therapeutic promise. The structure-activity relationships (SAR) of this series have been explored, providing insights into designing drugs with enhanced efficacy and safety profiles (Welch et al., 1980).

Serotonin Receptor Agonism

Investigations into the structure-activity relationship of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have revealed their affinity and functional activity at 5-HT6 receptors. This research has identified key substituents that influence receptor affinity and intrinsic activity, leading to the discovery of antagonists, partial agonists, and full agonists. Such compounds are critical for understanding serotonin receptor modulation and developing therapeutics for neurological disorders (Mattsson et al., 2013).

Anticancer Research

The synthesis of novel 7-hydroxy-8-methyl-coumarins with indole and other heterocyclic moieties has been pursued for anticancer applications. Among these, certain compounds have demonstrated significant antimitotic activity, offering a new avenue for cancer treatment research. This application signifies the compound's role in developing novel chemotherapeutic agents with potential specificity towards certain cancer cell lines (Galayev et al., 2015).

Development of HIV-1 Attachment Inhibitors

Indole derivatives, including 7-fluoro analogs, have been instrumental in the discovery of HIV-1 attachment inhibitors. These compounds interfere with the gp120-CD4 interactions, a critical step in HIV infection. The development of BMS-378806, a 7-azaindole derivative, exemplifies the utility of these compounds in creating novel antiretroviral drugs with improved pharmaceutical properties (Wang et al., 2003).

properties

IUPAC Name |

7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCVGUGCTQBGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477255 | |

| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200714-22-3 | |

| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)